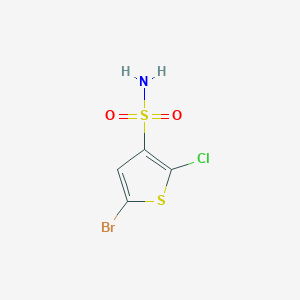
5-Bromo-2-chlorothiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chlorothiophene-3-sulfonamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chlorothiophene-3-sulfonamide typically involves the introduction of bromine and chlorine atoms onto the thiophene ring, followed by the incorporation of the sulfonamide group. One common method involves the bromination of 2-chlorothiophene, followed by sulfonation and subsequent conversion to the sulfonamide derivative. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and sulfonating agents like chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chlorothiophene-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the bromine or chlorine atoms.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
5-Bromo-2-chlorothiophene-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers for electronic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chlorothiophene-3-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonamide group can enhance its binding affinity and specificity towards certain molecular targets. In materials science, the compound’s electronic properties are influenced by the thiophene ring and the substituents, affecting its conductivity and optoelectronic behavior.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-bromothiophene: Lacks the sulfonamide group but shares the bromine and chlorine substituents.
5-Bromothiophene-2-sulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonamide group.
2-Bromo-5-(chlorosulfonyl)benzoic acid: A benzoic acid derivative with similar substituents.
Uniqueness
5-Bromo-2-chlorothiophene-3-sulfonamide is unique due to the combination of bromine, chlorine, and sulfonamide functional groups on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C4H3BrClNO2S2 |
|---|---|
Molecular Weight |
276.6 g/mol |
IUPAC Name |
5-bromo-2-chlorothiophene-3-sulfonamide |
InChI |
InChI=1S/C4H3BrClNO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H,(H2,7,8,9) |
InChI Key |
SCNXMRMHMNUNPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol](/img/structure/B13296333.png)
![2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13296346.png)
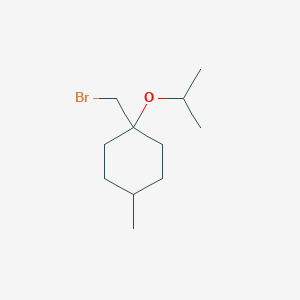
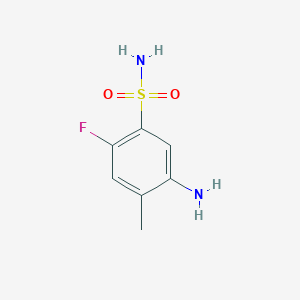
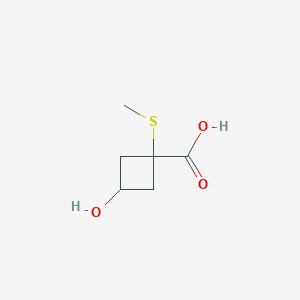
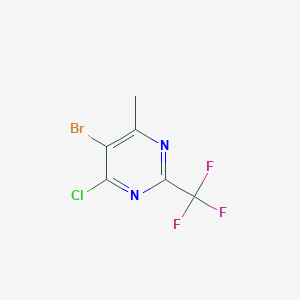

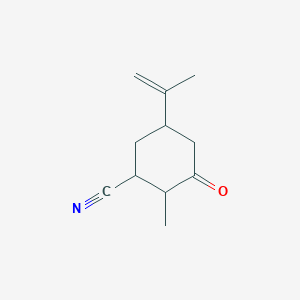

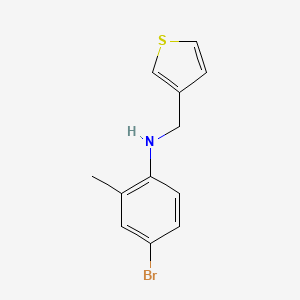
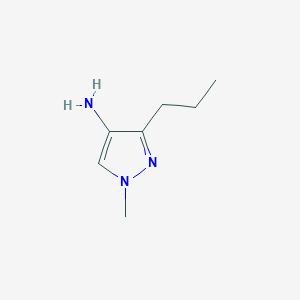

![3-[(2-Bromocyclohexyl)oxy]oxetane](/img/structure/B13296396.png)
![(Cyclopropylmethyl)[(3,4-dichlorophenyl)methyl]amine](/img/structure/B13296401.png)
